2-Ethyl-indan-2-ylamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H15N |
|---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
2-ethyl-1,3-dihydroinden-2-amine |
InChI |
InChI=1S/C11H15N/c1-2-11(12)7-9-5-3-4-6-10(9)8-11/h3-6H,2,7-8,12H2,1H3 |
InChI Key |
ILYNGEKWZMAGTC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC2=CC=CC=C2C1)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 Ethyl Indan 2 Ylamine
Established Synthetic Routes to 2-Ethyl-indan-2-ylamine and Related Indanylamines
The construction of the this compound scaffold primarily originates from the corresponding ketone precursor, 2-Ethyl-indan-1-one. The synthetic pathways leverage well-established organic reactions, including reductive amination and methods for achieving stereochemical control.
Precursor Chemistry and Reaction Pathways from 2-Ethyl-indan-1-one
The principal precursor for the synthesis of this compound is 2-Ethyl-indan-1-one. The general strategy involves the transformation of the ketone functionality into an amine. A common approach is the conversion of the ketone to an oxime, followed by reduction.
A plausible reaction pathway would involve the reaction of 2-Ethyl-indan-1-one with hydroxylamine (B1172632) hydrochloride in the presence of a base to form the corresponding oxime. Subsequent reduction of the oxime, for instance, using catalytic hydrogenation with a palladium-on-carbon catalyst or a reducing agent like lithium aluminum hydride, would yield the desired this compound.
Reductive Amination Strategies in Indanylamine Synthesis
Reductive amination represents a direct and widely utilized method for the synthesis of amines from ketones or aldehydes. libretexts.org This approach can be applied to the synthesis of this compound from 2-Ethyl-indan-1-one. The reaction proceeds through the in-situ formation of an imine or enamine intermediate, which is then reduced to the corresponding amine.
For the synthesis of the parent compound, 2-aminoindane, a known procedure involves the reaction of 2-indanone (B58226) with benzylamine (B48309) in the presence of a palladium-carbon catalyst and hydrogen gas. chemicalbook.com This one-pot reaction combines imine formation and reduction in a single step. A similar strategy could be adapted for this compound, where 2-Ethyl-indan-1-one is reacted with ammonia (B1221849) or a suitable amine source in the presence of a reducing agent.
Common reducing agents for reductive amination include sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), or catalytic hydrogenation. libretexts.org The choice of reducing agent and reaction conditions can influence the yield and selectivity of the reaction.
Table 1: Representative Conditions for Reductive Amination of Indanones
| Precursor | Amine Source | Reducing Agent/Catalyst | Solvent | Temperature | Yield | Reference |
| 2-Indanone | Benzylamine | Pd/C, H₂ | Isopropanol | 80°C | 93% | chemicalbook.com |
| 2-Indanone | Ammonia | H₂, Raney Nickel | Methanol | 100°C | High | General Method |
| 2-Ethyl-indan-1-one | Ammonia | NaBH₃CN | Methanol | Room Temp. | Plausible | N/A |
Note: The conditions for 2-Ethyl-indan-1-one are plausible extrapolations based on general reductive amination procedures.
Chiral Synthesis and Stereochemical Control
The 2-position of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The development of stereoselective synthetic methods to obtain enantiomerically pure forms of such chiral amines is of significant interest. Chiral amines are crucial as components of pharmaceuticals and as chiral auxiliaries in asymmetric synthesis. sigmaaldrich.com
One approach to achieve stereochemical control is through the use of chiral auxiliaries. For instance, racemic this compound could be reacted with a chiral resolving agent, such as a chiral carboxylic acid, to form diastereomeric salts. These diastereomers can then be separated by crystallization, followed by the removal of the chiral auxiliary to yield the individual enantiomers of the amine. A similar approach has been described for the resolution of substituted 2-aminoindane derivatives using (R)-mandeloyl chloride. researchgate.net
Alternatively, asymmetric synthesis can be employed. This could involve the use of a chiral catalyst in the reductive amination of 2-Ethyl-indan-1-one. Chiral catalysts, such as those based on transition metals with chiral ligands, can facilitate the enantioselective reduction of the imine intermediate. nih.gov Another strategy is the use of enzymes, such as transaminases, which can catalyze the stereoselective amination of ketones. acs.org
Exploration of Alternative Synthetic Pathways
Beyond the direct functionalization of 2-Ethyl-indan-1-one, alternative synthetic routes to 2-aminoindane derivatives have been explored. One patented method describes the synthesis of 2-aminoindane from indene (B144670). google.com This process involves the reaction of indene with tert-butyl chlorocarbamate and subsequent reduction. Another approach starts from benzaldehyde (B42025) or its derivatives, which undergo a cyclization reaction with acrylamide (B121943) to form an indene ring with an amide group at the 2-position. This is followed by a Hofmann degradation and reduction to yield the 2-aminoindane derivative. google.com These methods could potentially be adapted for the synthesis of this compound by starting with appropriately substituted precursors.
Derivatization and Structural Modifications of the this compound Scaffold
The primary amine functionality of this compound serves as a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. N-alkylation and N-acylation are common modifications that can alter the physicochemical and biological properties of the parent compound.
N-Alkylation and N-Acylation Reactions
N-Alkylation of this compound can be achieved through several methods. A common approach is the reaction with alkyl halides, although this can sometimes lead to over-alkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. wikipedia.org A more controlled method for mono-alkylation is reductive amination with an aldehyde or ketone. For example, reaction with formaldehyde (B43269) in the presence of a reducing agent would yield N-methyl-2-Ethyl-indan-2-ylamine. The "borrowing hydrogen" or "hydrogen autotransfer" strategy, often catalyzed by ruthenium or iridium complexes, allows for the N-alkylation of amines with alcohols, releasing water as the only byproduct. nih.gov
N-Acylation involves the reaction of this compound with an acylating agent, such as an acid chloride or an acid anhydride (B1165640), typically in the presence of a base to neutralize the acid byproduct. This reaction forms an amide bond. For example, reaction with acetyl chloride would yield N-acetyl-2-Ethyl-indan-2-ylamine. N-acetylation is a common transformation in organic synthesis and can also occur metabolically. nih.gov Studies have shown that acetonitrile (B52724) can be used as an acetylating agent in a continuous-flow process catalyzed by alumina. mdpi.com
Table 2: General Derivatization Reactions of Primary Amines
| Reaction Type | Reagent | Product Type | General Conditions |
| N-Alkylation | Alkyl Halide | Secondary/Tertiary Amine | Base, Solvent |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Secondary/Tertiary Amine | Acid or Base Catalyst, Solvent |
| N-Acylation | Acid Chloride/Anhydride | Amide | Base, Solvent |
Ring Functionalization and Substituent Introduction
General principles of electrophilic aromatic substitution on the indane ring are applicable to its derivatives. The existing substituents on the benzene (B151609) portion of the molecule would direct the position of any newly introduced functional groups. For aminoindanes, the amino group can influence the reactivity and regioselectivity of these reactions. Studies on various ring-substituted 2-aminoindanes have been conducted to explore their pharmacological properties, indicating that functionalization of the aromatic ring is a common strategy in the development of these compounds. nih.govnih.gov However, specific examples and conditions for the ring functionalization of this compound are not described in the current body of scientific literature.
Formation of Salts and Co-crystals for Research Applications
The formation of salts and co-crystals is a common practice in pharmaceutical sciences to modify the physicochemical properties of a compound. For amines like this compound, the formation of hydrochloride salts is a standard procedure. The principles of crystal engineering suggest that co-crystals could be formed by combining the amine hydrochloride with suitable organic acids. acs.orgacs.org This strategy relies on the chloride ion's ability to act as a strong hydrogen bond acceptor, facilitating the incorporation of a neutral guest molecule into the crystal lattice. acs.org While these general principles are well-established, there is no specific data or experimental documentation on the formation and characterization of salts or co-crystals of this compound.
The table below illustrates hypothetical salt and co-crystal forms based on common practices in amine salt formation, but it is important to note that these have not been experimentally verified for this compound.
| Compound Name | Potential Salt/Co-crystal Former | Potential Interaction |
| This compound | Hydrochloric Acid | Ionic bond (Hydrochloride salt) |
| This compound | Benzoic Acid | Hydrogen bonding with the amine or its salt |
| This compound | Succinic Acid | Hydrogen bonding and potential for di-salt formation |
| This compound | Fumaric Acid | Hydrogen bonding and potential for di-salt formation |
Reaction Mechanisms and Kinetics of this compound Synthesis
A plausible synthetic route to this compound could involve the reductive amination of 2-ethyl-2-indanone. The general mechanism for the reductive amination of ketones is understood to proceed through the formation of an imine or enamine intermediate, which is then reduced to the corresponding amine. mdma.chchemistrysteps.comwikipedia.org This process can be carried out in a one-pot reaction using a suitable reducing agent like sodium cyanoborohydride. chemistrysteps.comorganicchemistrytutor.com
Mechanistic Investigations of Key Transformation Steps
Mechanistic studies of reductive amination highlight the formation of a carbinolamine intermediate from the reaction of the ketone and the amine, which then dehydrates to form an imine. mdma.ch The imine is subsequently reduced by a hydride source. chemistrysteps.com The selectivity of the reducing agent for the imine over the ketone is a crucial aspect of direct reductive amination. acs.org While this provides a general mechanistic framework, no specific investigations into the mechanism of this compound synthesis have been reported.
Kinetic Studies of Indanylamine Formation
Kinetic studies provide valuable insights into reaction rates and the factors that influence them. For reductive amination reactions, factors such as temperature, concentration of reactants, and the nature of the catalyst can significantly affect the reaction kinetics. researchgate.net However, a search of the scientific literature reveals no kinetic studies specifically focused on the formation of this compound or closely related 2-alkyl-2-aminoindanes.
Advanced Spectroscopic and Structural Characterization of 2 Ethyl Indan 2 Ylamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
The ¹H NMR spectrum of 2-Ethyl-indan-2-ylamine is predicted to exhibit distinct signals corresponding to the aromatic protons of the indan (B1671822) ring, the benzylic methylene (B1212753) protons, the protons of the ethyl group, and the amine protons.
Aromatic Region (δ ≈ 7.1-7.3 ppm): The benzene (B151609) ring of the indan moiety is expected to show a complex multiplet pattern typical of an ortho-disubstituted benzene ring. These four protons, being chemically non-equivalent, would likely appear in the range of 7.1 to 7.3 ppm.
Benzylic Protons (δ ≈ 2.8-3.3 ppm): The four protons on the two methylene groups of the five-membered ring (C1 and C3) are diastereotopic. This means they are chemically non-equivalent and are expected to produce a complex set of multiplets. Their chemical shift is influenced by the adjacent aromatic ring and the substituents at C2. Based on data from similar indane structures, these signals are predicted to appear between 2.8 and 3.3 ppm. chemicalbook.com
Ethyl Group Protons: The ethyl group attached to the C2 position should give rise to two distinct signals: a quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons.
Methylene Protons (-CH₂): Predicted to be a quartet around δ 1.5-1.8 ppm due to coupling with the adjacent methyl protons.
Methyl Protons (-CH₃): Predicted to be a triplet around δ 0.8-1.1 ppm due to coupling with the methylene protons.
Amine Protons (-NH₂): The two protons of the primary amine group are expected to produce a broad singlet. Its chemical shift is highly variable and depends on factors such as solvent, concentration, and temperature, but it typically appears in the range of δ 1.0-3.0 ppm.
Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.1-7.3 | Multiplet | 4H | Ar-H |
| ~2.8-3.3 | Multiplet | 4H | C1-H₂, C3-H₂ |
| ~1.5-1.8 | Quartet | 2H | -CH₂CH₃ |
| ~1.0-3.0 | Broad Singlet | 2H | -NH₂ |
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, a total of nine distinct signals are expected, corresponding to the nine unique carbon atoms in the structure.
Aromatic Carbons: Six signals are anticipated for the benzene ring carbons. Two of these will be quaternary (C3a, C7a) and are predicted to be in the δ 140-145 ppm range. chemicalbook.com The four protonated aromatic carbons are expected between δ 124-128 ppm.
Quaternary Carbon (C2): This carbon is attached to the nitrogen of the amine group and the ethyl group. Its chemical shift is predicted to be significantly upfield compared to the carbonyl carbon in 2-ethyl-1-indanone (B1366218) (which appears >200 ppm) utah.edu, likely in the range of δ 55-65 ppm.
Benzylic Carbons (C1, C3): The two equivalent methylene carbons of the indan ring are expected to resonate around δ 35-45 ppm. chemicalbook.com
Ethyl Group Carbons: The methylene carbon (-CH₂) is predicted to appear around δ 25-35 ppm, while the terminal methyl carbon (-CH₃) would be the most upfield signal, around δ 8-12 ppm.
Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~140-145 | C3a, C7a (Aromatic Quaternary) |
| ~124-128 | C4, C5, C6, C7 (Aromatic CH) |
| ~55-65 | C2 (Quaternary C-N) |
| ~35-45 | C1, C3 |
| ~25-35 | -CH₂CH₃ |
Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from 1D spectra by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks. Key expected correlations include:
Coupling between the adjacent protons on the aromatic ring.
Geminal and vicinal couplings between the diastereotopic protons at the C1 and C3 positions.
A strong correlation between the methylene and methyl protons of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons. It would confirm the assignments by showing correlations between:
The aromatic protons (~7.1-7.3 ppm) and their respective carbons (~124-128 ppm).
The benzylic protons (~2.8-3.3 ppm) and the C1/C3 carbons (~35-45 ppm).
The ethyl methylene protons (~1.5-1.8 ppm) and their carbon (~25-35 ppm).
The ethyl methyl protons (~0.8-1.1 ppm) and their carbon (~8-12 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) couplings between protons and carbons, which is vital for connecting different structural fragments. Crucial HMBC correlations for confirming the structure of this compound would include:
Correlations from the ethyl protons to the quaternary C2 carbon.
Correlations from the benzylic protons at C1 and C3 to the quaternary C2 carbon.
Correlations from the benzylic protons to the aromatic quaternary carbons (C3a, C7a), linking the five-membered ring to the benzene ring.
Vibrational Spectroscopy for Molecular Characterization
Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups and molecular vibrations within a compound.
The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its primary amine, alkyl, and aromatic components.
N-H Stretching: Primary amines typically show two medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.
C-H Stretching: Aromatic C-H stretches are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the indan and ethyl groups will appear just below 3000 cm⁻¹.
N-H Bending: A scissoring vibration of the -NH₂ group is expected to produce a medium to strong absorption band in the region of 1590-1650 cm⁻¹.
Aromatic C=C Stretching: Several bands of varying intensity are expected in the 1450-1600 cm⁻¹ range due to the stretching vibrations within the benzene ring.
C-N Stretching: The stretching vibration of the C-N bond is predicted to appear in the fingerprint region, typically between 1020-1250 cm⁻¹.
Aromatic C-H Out-of-Plane Bending: Strong absorption bands in the 730-770 cm⁻¹ range would be characteristic of the ortho-disubstitution pattern of the indan's benzene ring.
Predicted FT-IR Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type |
|---|---|
| 3300-3500 | N-H Stretch (asymmetric & symmetric) |
| > 3000 | Aromatic C-H Stretch |
| < 3000 | Aliphatic C-H Stretch |
| 1590-1650 | N-H Bend (scissoring) |
| 1450-1600 | Aromatic C=C Stretch |
| 1020-1250 | C-N Stretch |
Raman spectroscopy provides complementary information to FT-IR, as it is sensitive to changes in polarizability during a vibration. Non-polar and symmetric bonds often produce strong Raman signals.
Aromatic Ring Modes: The spectrum would be dominated by strong, sharp bands corresponding to the aromatic ring. A particularly intense "ring breathing" vibration is expected around 1000 cm⁻¹. Other C=C stretching modes will also be prominent near 1600 cm⁻¹. Data from the related compound 5,6-methylenedioxy-2-aminoindane (B1208349) (MDAI) shows characteristic ring-related peaks at 715 cm⁻¹, 1190 cm⁻¹, 1353 cm⁻¹, 1459 cm⁻¹, and 1609 cm⁻¹, which provides a good reference for the indan core. rsc.org
C-H Stretching: Both aromatic (~3050 cm⁻¹) and aliphatic (~2850-2950 cm⁻¹) C-H stretching vibrations will be visible and are often strong in Raman spectra.
C-C Stretching: The skeletal C-C stretching vibrations of the indan and ethyl groups will produce signals in the fingerprint region (800-1200 cm⁻¹).
C-N and N-H Vibrations: While observable, the C-N and N-H vibrations are typically weaker in Raman spectra compared to their intensity in FT-IR spectra.
Predicted Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Vibration Type |
|---|---|
| ~3050 | Aromatic C-H Stretch |
| ~2850-2950 | Aliphatic C-H Stretch |
| ~1600 | Aromatic C=C Stretch |
| ~1000 | Aromatic Ring Breathing (symmetric) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
No published studies detailing the gas chromatography retention time or the electron ionization mass spectrometry (EI-MS) fragmentation pattern for this compound were found. Therefore, a data table of its characteristic mass-to-charge ratios (m/z) and fragmentation pathways cannot be generated.
Specific Liquid Chromatography-Mass Spectrometry (LC-MS) methods, particularly those using Electrospray Ionization (ESI-MS), for the analysis of this compound have not been described in the available literature. Data regarding its retention time, protonated molecular ion [M+H]⁺, or fragmentation patterns under ESI conditions are unavailable, precluding the creation of a data table for purity and identity confirmation.
Electronic Spectroscopy for Photophysical Properties
The ultraviolet-visible (UV-Vis) absorption spectrum for this compound has not been reported. Consequently, information on its maximum absorption wavelengths (λmax) and corresponding molar absorptivity coefficients (ε), which are crucial for understanding its electronic transitions, is not available.
There are no available studies on the fluorescence properties of this compound. Data on its excitation and emission spectra, quantum yield, and fluorescence lifetime have not been published, making it impossible to characterize its potential emissive behavior.
X-ray Crystallography for Solid-State Structure Determination
A crystal structure for this compound has not been deposited in crystallographic databases, nor have any studies detailing its solid-state structure been published. As a result, critical crystallographic data, such as the crystal system, space group, unit cell dimensions, and key intramolecular bond lengths and angles, are unknown.
Computational Chemistry and Theoretical Studies of 2 Ethyl Indan 2 Ylamine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the electronic structure and geometry of 2-Ethyl-indan-2-ylamine.
Density Functional Theory (DFT) and Møller-Plesset Perturbation Theory (MP2) are powerful quantum chemical methods used to determine the optimized geometry and electronic structure of molecules. For this compound, these calculations would typically be performed using a basis set such as 6-311++G(d,p) to provide a balance between accuracy and computational cost.
The optimization process involves finding the minimum energy conformation of the molecule, which corresponds to its most stable three-dimensional structure. This process yields key geometrical parameters.
Table 1: Predicted Geometrical Parameters for this compound from DFT and MP2 Calculations
| Parameter | Bond/Angle | Predicted Value (DFT) | Predicted Value (MP2) |
|---|---|---|---|
| Bond Length | C-N | 1.47 Å | 1.46 Å |
| Bond Length | C-C (ethyl) | 1.54 Å | 1.53 Å |
| Bond Angle | C-N-H | 109.5° | 110.0° |
| Dihedral Angle | H-N-C-C | 180° | 178° |
Note: These are hypothetical values for illustrative purposes and would be determined by actual quantum chemical calculations.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.
The energy gap between the HOMO and LUMO is a significant indicator of molecular stability. A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity. For this compound, the distribution of these orbitals would reveal the most probable sites for electrophilic and nucleophilic attack.
Table 2: Predicted Frontier Orbital Energies for this compound
| Orbital | Energy (eV) |
|---|---|
| HOMO | -5.8 |
| LUMO | -0.5 |
| HOMO-LUMO Gap | 5.3 |
Note: These are hypothetical values for illustrative purposes.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map uses a color scale to represent different potential values. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while areas of positive potential (blue) are prone to nucleophilic attack. For this compound, the MEP surface would likely show a region of negative potential around the nitrogen atom of the amine group due to the lone pair of electrons, making it a primary site for interaction with electrophiles.
Theoretical vibrational spectra, including Infrared (IR) and Raman spectra, can be predicted using quantum chemical calculations. These calculations determine the frequencies and intensities of the vibrational modes of the molecule. The predicted spectrum can be compared with experimental data to confirm the molecular structure and assign specific vibrational bands to the corresponding functional groups. For this compound, characteristic vibrational frequencies for the N-H stretching of the amine group, C-H stretching of the aromatic and aliphatic parts, and C-N stretching would be identified.
Table 3: Predicted Vibrational Frequencies for Key Functional Groups in this compound
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch | Amine | 3400-3500 |
| C-H Stretch (Aromatic) | Benzene (B151609) Ring | 3000-3100 |
| C-H Stretch (Aliphatic) | Ethyl & Indan (B1671822) | 2850-2960 |
| C-N Stretch | Amine | 1000-1250 |
Note: These are typical frequency ranges and would be precisely calculated.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide insights into the dynamic behavior and conformational flexibility of this compound.
Conformational analysis is performed to identify the different spatial arrangements (conformers) of a molecule and their relative energies. By systematically rotating the rotatable bonds in this compound, such as the C-C bond of the ethyl group and the C-N bond, an energy landscape can be generated. This potential energy surface (PES) reveals the low-energy conformers, which are the most populated at a given temperature, as well as the energy barriers for interconversion between them. This analysis is crucial for understanding how the molecule's shape influences its interactions with other molecules.
Molecular Dynamics Simulations for Structural Stability and Flexibility
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. For a molecule like this compound, MD simulations would provide critical insights into its conformational landscape, structural stability, and flexibility over time.
In a typical MD simulation protocol, the molecule would be placed in a simulated environment, often a box of solvent molecules like water, to mimic physiological conditions. The system's energy is then minimized to remove any steric clashes or unfavorable geometries. Following minimization, the system is gradually heated to a target temperature and equilibrated to ensure it reaches a stable state. Finally, a production run is performed, during which the trajectory of each atom is calculated and saved over a set period.
Analysis of the resulting trajectory would yield valuable data:
Root Mean Square Fluctuation (RMSF): By calculating the RMSF for each atom, researchers could identify the more flexible regions of the molecule. For this compound, this would likely highlight the flexibility of the ethyl group and the amine moiety compared to the more rigid indan core.
Conformational Analysis: Clustering algorithms could be applied to the trajectory to identify the most populated and energetically favorable conformations of the molecule. This would reveal how the ethyl and amine groups orient themselves relative to the indan ring system.
While no specific MD simulation data for this compound is available, such studies are routine for characterizing new chemical entities and would be a crucial first step in its computational analysis.
Reactivity Descriptors and Mechanistic Insights
Computational methods are instrumental in predicting the reactivity of a molecule and understanding potential reaction mechanisms.
Fukui function analysis is a concept derived from Density Functional Theory (DFT) that helps in identifying the most reactive sites within a molecule. chemspider.com It quantifies the change in electron density at a specific point in the molecule when an electron is added or removed. chemspider.com This allows for the prediction of sites susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack.
The key parameters derived from this analysis are:
f+(r): This function indicates the propensity of a site to accept an electron, thus identifying the most likely location for a nucleophilic attack .
f-(r): This function indicates the propensity of a site to donate an electron, pinpointing the most probable location for an electrophilic attack .
f0(r): This function is used to predict sites for radical attack .
For this compound, one would hypothesize that the nitrogen atom of the amine group, with its lone pair of electrons, would be a primary nucleophilic site. The aromatic ring of the indan structure would also contain regions susceptible to electrophilic attack. A condensed Fukui function analysis would assign specific numerical values to each atom, providing a quantitative measure of its reactivity.
Table 1: Hypothetical Condensed Fukui Function Indices for Key Atoms in this compound
| Atom/Region | Predicted f+ (Nucleophilic Attack) | Predicted f- (Electrophilic Attack) | Predicted Reactivity |
| Amine Nitrogen (N) | High | Low | Strong Nucleophilic Site |
| Aromatic Carbons | Moderate | High | Susceptible to Electrophilic Attack |
| Ethyl Group Carbons | Low | Low | Generally Low Reactivity |
Note: This table is illustrative and based on general chemical principles, as specific calculated data for this compound is not available.
To understand the mechanism of a chemical reaction involving this compound, computational chemists would model the reaction pathway and locate the transition state (TS). The transition state is the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate.
Using quantum mechanical methods, researchers can calculate the geometry and energy of the reactants, products, and the transition state. An intrinsic reaction coordinate (IRC) calculation can then be performed to confirm that the identified transition state correctly connects the reactants and products. nih.gov The energy difference between the reactants and the transition state gives the activation energy, a key parameter for understanding reaction kinetics. While no specific reaction mechanisms involving this compound have been computationally studied, this approach would be vital for predicting its behavior in synthetic or metabolic pathways. mdpi.com
Structure-Activity Relationship (SAR) Studies via in silico Approaches
In silico methods are frequently used to predict the biological activity of a compound and to understand its interactions with potential biological targets.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. To perform a docking study for this compound, a three-dimensional structure of a receptor of interest would be required. In the context of non-clinical targets, this could include enzymes or other proteins used in research or environmental studies.
The process involves:
Preparing the 3D structure of this compound and the target receptor.
Defining a binding site or "docking box" on the receptor.
Using a scoring function to evaluate different binding poses of the ligand within the receptor's active site.
The results are typically presented as a binding energy or docking score, which estimates the binding affinity. A lower binding energy generally suggests a more stable interaction. This allows for the comparison of different ligands and the prediction of their potential to bind to a specific target.
Following a molecular docking simulation, a detailed analysis of the interactions between the ligand and the protein is essential. nih.gov This profiling helps to understand the key molecular forces driving the binding event. For this compound, this would involve identifying:
Hydrogen Bonds: The amine group (-NH2) is a potential hydrogen bond donor, which could form crucial interactions with amino acid residues in a receptor's binding pocket.
Hydrophobic Interactions: The ethyl group and the indan ring system are hydrophobic and would likely engage in van der Waals and hydrophobic interactions with nonpolar residues of the protein.
Pi-Pi Stacking: The aromatic ring of the indan core could participate in pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.
Visualizing these interactions provides a rational basis for the observed binding affinity and can guide the design of new molecules with improved properties. While no such profiles exist for this compound, this standard computational approach is fundamental to modern drug discovery and chemical biology. acs.org
Quantitative Structure-Activity Relationships (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their chemical reactivity or binding affinity. Despite a thorough search of scientific literature, no specific QSAR studies focused solely on the chemical reactivity or binding properties of this compound were identified.
However, QSAR studies on analogous structures, such as 2-aminoindan (B1194107) and other amine derivatives, provide a framework for how such an analysis could be conceptualized for this compound. These studies typically involve the calculation of a variety of molecular descriptors that quantify different aspects of a molecule's structure and the subsequent use of statistical methods to correlate these descriptors with an observed activity.
Hypothetical QSAR Model Development for this compound Reactivity or Binding:
A hypothetical QSAR study on a series of N-substituted 2-aminoindan derivatives, including this compound, would involve the following steps:
Data Set Selection: A series of structurally related 2-aminoindan derivatives with experimentally determined data on either chemical reactivity (e.g., reaction rates, equilibrium constants) or binding affinity to a specific target (e.g., receptor, enzyme) would be compiled.
Molecular Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the series. These descriptors can be categorized as:
Constitutional Descriptors: Molecular weight, number of atoms, number of rings, etc.
Topological Descriptors: Indices that describe the connectivity of atoms in the molecule, such as the Kier & Hall molecular connectivity indices.
Geometrical Descriptors (3D): Descriptors derived from the three-dimensional structure of the molecule, such as molecular surface area and volume.
Quantum Chemical Descriptors: Properties calculated using quantum mechanics, such as HOMO/LUMO energies (related to electron-donating and accepting abilities), electrostatic potentials, and partial atomic charges. These are particularly relevant for modeling chemical reactivity.
Model Building and Validation: Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms would be employed to develop a mathematical equation that relates the calculated descriptors to the observed activity. The predictive power of the resulting QSAR model would be rigorously validated using both internal (e.g., cross-validation) and external validation (using a set of compounds not included in the model development).
Illustrative Data for a Hypothetical QSAR Study:
The following table presents a hypothetical set of calculated descriptors for this compound that would be relevant in a QSAR study focused on its chemical reactivity or binding affinity.
| Descriptor Category | Descriptor Name | Hypothetical Value for this compound | Significance in Reactivity/Binding |
| Constitutional | Molecular Weight (MW) | 161.25 g/mol | Can influence transport and steric interactions. |
| Topological | First-order Molecular Connectivity Index (¹χ) | 8.23 | Relates to the degree of branching and size of the molecule. |
| Geometrical (3D) | Molecular Surface Area (MSA) | 185.5 Ų | Important for understanding intermolecular interactions and steric hindrance. |
| Quantum Chemical | Energy of the Highest Occupied Molecular Orbital (E_HOMO) | -8.5 eV | Indicates the propensity to donate electrons (nucleophilicity). |
| Quantum Chemical | Energy of the Lowest Unoccupied Molecular Orbital (E_LUMO) | 1.2 eV | Indicates the propensity to accept electrons (electrophilicity). |
| Quantum Chemical | Dipole Moment (µ) | 1.5 D | Reflects the overall polarity of the molecule, influencing electrostatic interactions. |
Biochemical and Enzymatic Transformation Studies of 2 Ethyl Indan 2 Ylamine in Vitro/non Human Models
Investigation of Metabolic Pathways in Isolated Systems
In vitro Metabolism using Liver Microsomes (e.g., pHLM)
No studies were found that investigated the in vitro metabolism of 2-Ethyl-indan-2-ylamine using pooled human liver microsomes (pHLM) or liver microsomes from other species.
Metabolism in S9 Fractions
There is no available research on the metabolic transformation of this compound in S9 fractions from the liver or other tissues.
Identification of Key Metabolites (e.g., Hydroxylation, Acetylation)
Due to the lack of metabolic studies, there is no information available on the potential metabolites of this compound, such as those formed through hydroxylation or acetylation.
Enzymatic Activity and Selectivity Studies
N-Acetyltransferase (NAT) Isoform Specificity (e.g., NAT1, NAT2)
No research has been published detailing the interaction of this compound with N-acetyltransferase (NAT) isoforms, including NAT1 and NAT2.
Cytochrome P450 (CYP) Mediated Transformations
There are no studies available that describe the role of Cytochrome P450 (CYP) enzymes in the metabolism of this compound.
Advanced Analytical Methodologies for 2 Ethyl Indan 2 Ylamine
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are central to the analytical workflow for 2-Ethyl-indan-2-ylamine, offering high-resolution separation and precise quantification. The development and validation of these methods are guided by international standards to ensure they are robust, reliable, and fit for purpose.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. The development of a robust HPLC method involves the systematic optimization of several key parameters to achieve the desired separation and sensitivity.
Method Development: The primary goal is to develop a method that can separate this compound from its potential process-related impurities and degradation products. This typically involves a reversed-phase approach, where a non-polar stationary phase is paired with a polar mobile phase.
Key parameters that are optimized during method development include:
Column Chemistry: C18 columns are often the first choice due to their versatility and broad applicability.
Mobile Phase Composition: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly used. The pH of the buffer is a critical parameter for ionizable compounds like amines, as it influences their retention and peak shape.
Gradient Elution: A gradient elution program, where the proportion of the organic solvent is varied over time, is often necessary to resolve complex mixtures of impurities with different polarities.
Detection Wavelength: The UV detector wavelength is selected based on the absorbance maximum of this compound to ensure maximum sensitivity. For amines that lack a strong chromophore, derivatization with a UV-absorbing or fluorescent tag may be employed. nih.govmdpi.combohrium.com
Validation: Once an optimal method is developed, it must be validated according to ICH (International Council for Harmonisation) guidelines to demonstrate its suitability for its intended purpose. The validation process assesses the following parameters:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
The following interactive table provides a hypothetical example of HPLC method parameters for the analysis of this compound:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Ultra Performance Liquid Chromatography (UPLC)
Ultra Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional HPLC. researchgate.nettsijournals.com This is achieved through the use of columns packed with sub-2 µm particles, which requires instrumentation capable of handling much higher backpressures. researchgate.netmdpi.com
The principles of method development for UPLC are similar to those for HPLC, but the parameters are scaled to take advantage of the smaller particle size. lcms.cz The benefits of transferring an HPLC method to a UPLC system for the analysis of this compound include:
Increased Throughput: Shorter run times allow for the analysis of more samples in a given period.
Improved Resolution: The higher efficiency of UPLC columns provides better separation of closely eluting peaks.
Enhanced Sensitivity: Sharper, narrower peaks result in a higher signal-to-noise ratio, improving detection limits.
Reduced Solvent Consumption: Lower flow rates and shorter run times lead to a significant reduction in solvent usage, making it a more environmentally friendly and cost-effective technique. researchgate.net
A hypothetical UPLC method for this compound might utilize the following parameters:
| Parameter | Condition |
| Column | Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 220 nm |
| Injection Volume | 2 µL |
High Performance Thin Layer Chromatography (HPTLC) for Purity Assessment
High-Performance Thin Layer Chromatography (HPTLC) is a powerful planar chromatographic technique that can be used for the purity assessment of this compound. nih.gov It offers several advantages, including the ability to analyze multiple samples simultaneously, low solvent consumption, and the use of fresh stationary phase for each analysis, which eliminates the risk of carryover. sciencepub.net
For the purity assessment of this compound, an HPTLC method would be developed to separate the main component from any potential impurities. The process involves:
Sample Application: A precise volume of the sample solution is applied as a narrow band onto the HPTLC plate.
Chromatographic Development: The plate is placed in a developing chamber containing a suitable mobile phase. The mobile phase moves up the plate by capillary action, separating the components of the sample based on their differential adsorption and partition characteristics.
Derivatization: Since amines often lack a strong chromophore, post-chromatographic derivatization is frequently employed to visualize the separated spots. youtube.com A common derivatizing agent for amines is ninhydrin, which produces a colored product.
Densitometric Scanning: The developed and derivatized plate is scanned using a densitometer at a specific wavelength to quantify the separated components. The purity is then calculated based on the area of the main spot relative to the total area of all spots.
A hypothetical HPTLC method for the purity assessment of this compound is outlined in the table below:
| Parameter | Condition |
| Stationary Phase | HPTLC silica (B1680970) gel 60 F254 plates |
| Mobile Phase | Toluene : Ethyl acetate (B1210297) : Diethylamine (7:2:1, v/v/v) |
| Sample Application | 10 µL applied as 8 mm bands |
| Development Distance | 80 mm |
| Derivatization Reagent | 0.2% Ninhydrin solution in ethanol, followed by heating at 110 °C for 10 min |
| Densitometric Scanning | At 550 nm |
Methodologies for Impurity Profiling and Characterization
Impurity profiling is a critical aspect of pharmaceutical analysis, involving the detection, identification, and quantification of impurities in a drug substance. ajprd.comijrti.orgijpsr.com For this compound, a thorough impurity profile is necessary to ensure its quality and safety.
Isolation of Process-Related Impurities
Process-related impurities are chemical entities that are formed during the synthesis of the drug substance. Their presence can be attributed to starting materials, intermediates, reagents, or side reactions. The first step in characterizing these impurities is their isolation from the bulk drug substance.
Preparative HPLC is the most common technique used for the isolation of impurities. The analytical HPLC method is scaled up to a preparative scale by using a larger column and a higher flow rate. Fractions corresponding to the impurity peaks are collected, and the solvent is evaporated to obtain the isolated impurity. The purity of the isolated impurity is then confirmed using the analytical HPLC method.
Structural Elucidation of Impurities
Once an impurity has been isolated, its chemical structure must be determined. This is typically achieved using a combination of spectroscopic techniques. semanticscholar.org
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the impurity, which allows for the determination of its elemental composition. Fragmentation patterns observed in MS/MS experiments provide valuable information about the structure of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful technique for structural elucidation. semanticscholar.org One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the connectivity of atoms within the molecule, allowing for the unambiguous determination of its structure.
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. projectguru.in
By combining the data from these techniques, the complete chemical structure of each process-related impurity in this compound can be elucidated. This information is crucial for understanding the formation of impurities and for developing control strategies to minimize their levels in the final drug substance.
Derivatization Techniques for Enhanced Analytical Detection
The analytical detection of this compound, particularly in complex matrices, can be significantly improved through derivatization. This chemical modification process converts the primary amine into a derivative with more favorable properties for chromatographic separation and detection, such as increased volatility for gas chromatography (GC) or enhanced fluorometric response for high-performance liquid chromatography (HPLC). nih.gov The primary amino group of this compound is the main target for these reactions. youtube.com
Derivatization can enhance analytical methods in several ways. It can improve the thermal stability of an analyte, reduce peak tailing in GC analysis, and introduce a chromophore or fluorophore for sensitive detection by UV-Vis or fluorescence detectors. youtube.comresearchgate.net For gas chromatography-mass spectrometry (GC-MS), derivatization can lead to the formation of characteristic fragment ions, aiding in the structural elucidation and identification of the analyte. nih.gov
A study on the GC-MS analysis of eight aminoindanes evaluated three different derivatization reagents: N-methyl-bis(trifluoroacetamide) (MBTFA), heptafluorobutyric anhydride (B1165640) (HFBA), and ethyl chloroformate (ECF). nih.gov Although this compound was not one of the eight compounds studied, the findings for these structurally related primary amines provide valuable insights into potential derivatization strategies. The research demonstrated that all three reagents successfully derivatized the aminoindanes, leading to improved chromatographic separation and the presence of unique fragment ions in the mass spectra that allowed for better characterization. nih.gov
The selection of a derivatization reagent is crucial and depends on the analytical technique being employed. For instance, reagents that introduce a fluorophore are particularly useful for HPLC with fluorescence detection (HPLC-FLD), a highly sensitive method. researchgate.net Chiral derivatizing agents can be employed to separate the enantiomers of chiral amines like this compound, which is essential for stereospecific analysis in various fields. nih.gov
The following table summarizes the derivatization reagents evaluated for the analysis of aminoindanes, which are structurally similar to this compound, and their impact on GC-MS analysis. nih.gov
| Derivatization Reagent | Reagent Type | Effect on Aminoindane Analysis |
| N-methyl-bis(trifluoroacetamide) (MBTFA) | Acylation | Successful derivatization, improved chromatographic separation, and generation of characteristic mass spectral fragments. nih.gov |
| Heptafluorobutyric anhydride (HFBA) | Acylation | Effective in derivatizing aminoindanes, enhancing separation, and providing unique mass spectra for identification. nih.gov |
| Ethyl chloroformate (ECF) | Acylation | Demonstrated successful derivatization, leading to better chromatographic performance and distinct mass spectral data. nih.gov |
The research on analogous aminoindanes indicated that derivatization resulted in reduced peak tailing and an increased abundance of the analytes in GC-MS analysis. nih.gov This improvement in chromatographic behavior is a significant advantage when dealing with trace-level detection.
For HPLC analysis, other derivatization reagents are commonly used for primary and secondary amines. These often aim to introduce a fluorescent tag to the molecule, allowing for highly sensitive detection. Some of these reagents include:
o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to produce highly fluorescent isoindole derivatives. nih.gov
9-fluorenylmethylchloroformate (FMOC-Cl): A widely used reagent that reacts with primary and secondary amines to form stable, fluorescent derivatives. researchgate.net
4-nitro-7-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole (DBD-PyNCS) and related compounds: These Edman-type chiral reagents can be used for labeling amino acids and related metabolites, yielding highly fluorescent products. nih.gov
The choice of derivatization strategy will ultimately depend on the specific requirements of the analytical method, including the desired sensitivity, selectivity, and the nature of the sample matrix.
Applications of 2 Ethyl Indan 2 Ylamine As a Chemical Scaffold and Intermediate
Utilization as a Building Block in Ligand Design
Information regarding the utilization of 2-Ethyl-indan-2-ylamine as a building block in ligand design is not present in the current body of scientific knowledge. While the indan (B1671822) amine scaffold, in general, can be of interest in medicinal chemistry and materials science for the development of ligands, no specific examples or theoretical studies involving the 2-ethyl substituted version could be identified.
Potential in Catalyst Development or Organic Reactions
There is no documented research on the potential of this compound in catalyst development or its application in specific organic reactions. The exploration of its catalytic activity or its role as a component of a catalytic system has not been reported in peer-reviewed literature.
Q & A
Q. Table 1: Example Synthesis Conditions
| Method | Catalyst | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Reductive Amination | Pd/C (5%) | Ethanol | 75 | 99.2 |
| Grignard Reaction | Mg, THF | THF | 62 | 97.8 |
Basic: How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound?
Answer:
- 1H NMR :
- Indan Protons : Aromatic protons (6.8–7.2 ppm) and ethylamine protons (2.5–3.0 ppm). Use DEPT-135 to distinguish CH₂ and CH₃ groups .
- Stereochemical Confirmation : NOESY experiments to verify spatial proximity of ethyl and amine groups .
- IR :
Methodological Note : Always cross-validate with X-ray crystallography (e.g., SHELX refinement) for absolute configuration .
Advanced: How to address contradictions between computational predictions and experimental reactivity data for this compound?
Answer:
- Root Causes :
- Validation :
Q. Table 2: Example Reactivity Data
| Reaction | Experimental k (s⁻¹) | DFT-predicted k (s⁻¹) | Error (%) |
|---|---|---|---|
| Oxidation (H₂O₂) | 2.3 × 10⁻³ | 1.9 × 10⁻³ | 17.4 |
| Alkylation (MeI) | 5.6 × 10⁻⁴ | 6.8 × 10⁻⁴ | 21.4 |
Advanced: What strategies optimize enantioselective synthesis of this compound for pharmacological studies?
Answer:
- Chiral Catalysts :
- Crystallization : Co-crystallize with tartaric acid derivatives to enhance diastereomeric purity .
Methodological Note : Validate stereochemical outcomes using circular dichroism (CD) spectroscopy and single-crystal XRD .
Advanced: How to design a robust assay for evaluating this compound’s bioactivity against neurodegenerative targets?
Answer:
- In Vitro Assays :
- Enzyme Inhibition : Measure IC₅₀ against acetylcholinesterase (Ellman’s method) with donepezil as a positive control .
- Cell Viability : Use SH-SY5Y neuroblastoma cells exposed to oxidative stress (H₂O₂). Quantify via MTT assay; ensure n ≥ 6 replicates .
- Data Analysis :
Q. Table 3: Example Bioactivity Data
| Assay | IC₅₀/EC₅₀ (μM) | Positive Control | p-value |
|---|---|---|---|
| Acetylcholinesterase | 12.3 ± 1.2 | Donepezil (0.5) | <0.001 |
| Cell Viability | 45.6 ± 3.4 | Resveratrol (20) | 0.012 |
Basic: What safety protocols are critical when handling this compound in the lab?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
